molecular formula C18H20N4O B2391659 4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine CAS No. 2415519-94-5

4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine

Cat. No.: B2391659
CAS No.: 2415519-94-5
M. Wt: 308.385
InChI Key: RXELCFPZUOXQQQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine is a synthetic organic compound with the molecular formula C18H20N4O It is characterized by the presence of a cyclopropylpyrimidine ring and a phenylpiperazine moiety connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Cyclopropylpyrimidine: The cyclopropylpyrimidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Synthesis of Phenylpiperazine: The phenylpiperazine moiety is prepared by reacting phenylhydrazine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the cyclopropylpyrimidine and phenylpiperazine intermediates using a methanone linker. This step may require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenylpiperazine or cyclopropylpyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Cyclopropylpyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone
  • (6-Cyclopropylpyrimidin-4-yl)-(4-ethylpiperazin-1-yl)methanone
  • (6-Cyclopropylpyrimidin-4-yl)-(4-isopropylpiperazin-1-yl)methanone

Uniqueness

4-Cyclopropyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine is unique due to the presence of the phenyl group on the piperazine ring, which may confer specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(17-12-16(14-6-7-14)19-13-20-17)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXELCFPZUOXQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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